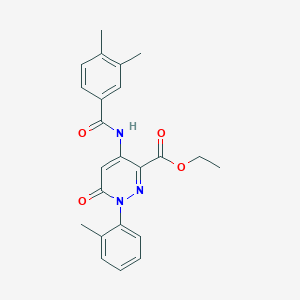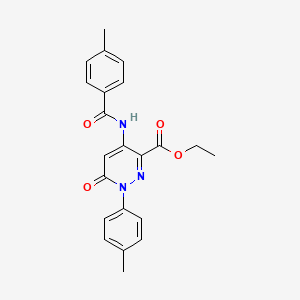![molecular formula C16H14N2O2 B6483146 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-31-4](/img/structure/B6483146.png)
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Chemical Reactions Analysis
While specific chemical reactions involving 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide were not found in the retrieved papers, it’s worth noting that fused pyridine derivatives have been studied for their various bioactivities .Aplicaciones Científicas De Investigación
Anticancer Properties
Furo[3,2-b]pyridine derivatives, including the compound , exhibit antiproliferative activity against several cancer cell lines . Researchers have explored their potential as anticancer drugs, making them a promising area of study.
Antioxidant Effects
Compounds containing the furo[3,2-b]pyridine scaffold have demonstrated antioxidant effects . Understanding their mechanisms of action and potential therapeutic applications could contribute to the field of oxidative stress management.
Inverse Agonists of Cannabinoid Receptors
Interestingly, this compound acts as an inverse agonist of the cannabinoid receptor CB1R . Investigating its interactions with CB1R may provide insights into novel therapeutic approaches related to the endocannabinoid system.
Kinase Inhibitors
Furo[3,2-b]pyridine derivatives have been identified as a privileged scaffold for highly selective kinase inhibitors. Specifically, they target cdc-like kinases (CLKs) and modulate the Hedgehog signaling pathway . These findings open avenues for drug development in cancer and other diseases involving kinase dysregulation.
Antimicrobial Activity
Novel pyridine derivatives, including those with a furo[3,2-b]pyridine core, have been designed and tested as antimicrobial agents . Investigating their efficacy against specific pathogens could lead to new antimicrobial therapies.
Other Bioactivities
Beyond the mentioned applications, furo[3,2-b]pyridine derivatives may have additional bioactivities, such as antihypertensive effects and anti-inflammatory properties . Further research is needed to explore these aspects comprehensively.
Direcciones Futuras
Given the increasing interest in fused pyridine derivatives in drug design and medicinal chemistry , future research could focus on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide. This could potentially lead to the development of new drugs with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds, such as furo[2,3-b]pyridines, exhibit antiproliferative activity against a number of cancer cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit cell proliferation.
Biochemical Pathways
Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds, such as furo[2,3-b]pyridines, have been found to exhibit antiproliferative and antitumor activity , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)18-16(19)15-9-13-14(20-15)8-5-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXRBUEFFRECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(p-tolyl)furo[3,2-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483071.png)
![4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6483075.png)
![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6483077.png)
![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6483078.png)





![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483121.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)
![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)
![N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483150.png)